molecular formula C8H5ClN2O4S B14847153 Methyl 6-(chlorosulfonyl)-4-cyanopyridine-2-carboxylate

Methyl 6-(chlorosulfonyl)-4-cyanopyridine-2-carboxylate

Cat. No.: B14847153
M. Wt: 260.65 g/mol
InChI Key: WVDHPBJAYNUZQM-UHFFFAOYSA-N
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Description

Methyl 6-(chlorosulfonyl)-4-cyanopyridine-2-carboxylate is a chemical compound with a complex structure that includes a pyridine ring substituted with a chlorosulfonyl group, a cyano group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(chlorosulfonyl)-4-cyanopyridine-2-carboxylate typically involves the chlorosulfonation of a pyridine derivative. One common method includes the reaction of a pyridine carboxylate with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, followed by chlorosulfonation and esterification. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(chlorosulfonyl)-4-cyanopyridine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be replaced by nucleophiles such as amines or alcohols.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.

    Reducing Agents: Lithium aluminum hydride and sodium borohydride are used for reduction reactions.

    Hydrolysis Conditions: Acidic or basic aqueous solutions are used for hydrolysis.

Major Products Formed

    Substitution Products: Amides, esters, and thioesters.

    Reduction Products: Amines.

    Hydrolysis Products: Carboxylic acids.

Scientific Research Applications

Methyl 6-(chlorosulfonyl)-4-cyanopyridine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-(chlorosulfonyl)-4-cyanopyridine-2-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the inhibition of enzyme activity or the modification of protein function, which is of interest in both biochemical research and drug development.

Comparison with Similar Compounds

Similar Compounds

    6-Chlorosulfonylbenzoxazolin-2-ones: These compounds also contain a chlorosulfonyl group and are used in similar chemical reactions.

    6-Chlorosulfonyl-1,3-benzothiazol-2(3H)-ones: Another class of compounds with similar reactivity and applications.

Uniqueness

Methyl 6-(chlorosulfonyl)-4-cyanopyridine-2-carboxylate is unique due to its combination of functional groups, which provides a versatile platform for chemical modifications and applications in various fields. Its pyridine ring structure also imparts specific electronic properties that can be exploited in chemical synthesis and research.

Properties

Molecular Formula

C8H5ClN2O4S

Molecular Weight

260.65 g/mol

IUPAC Name

methyl 6-chlorosulfonyl-4-cyanopyridine-2-carboxylate

InChI

InChI=1S/C8H5ClN2O4S/c1-15-8(12)6-2-5(4-10)3-7(11-6)16(9,13)14/h2-3H,1H3

InChI Key

WVDHPBJAYNUZQM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=CC(=C1)C#N)S(=O)(=O)Cl

Origin of Product

United States

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